molecular formula C7H10N2O3 B12073347 Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

Cat. No.: B12073347
M. Wt: 170.17 g/mol
InChI Key: ZSNUEVJSPFPEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate typically involves the reaction of ethyl oxazole-4-carboxylate with appropriate amines under controlled conditions. One common method includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amine derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the oxazole ring play crucial roles in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
  • Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
  • 2-Amino-4-methyl-oxazole-5-carboxylic acid ethyl ester

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)6-5(8)4(2)9-12-6/h3,8H2,1-2H3

InChI Key

ZSNUEVJSPFPEOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.